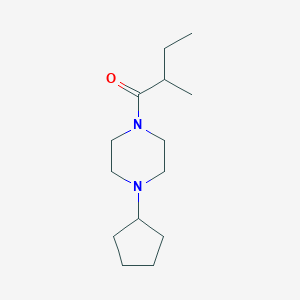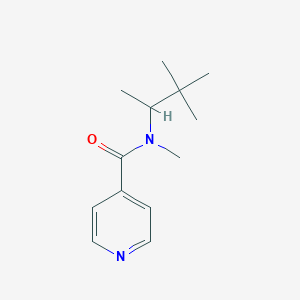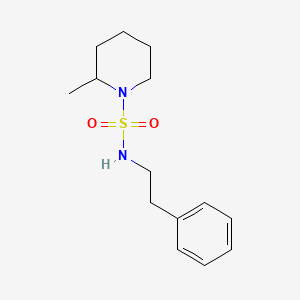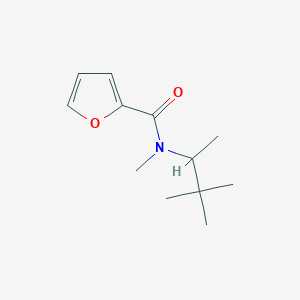![molecular formula C12H15ClN2O B7494713 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7494713.png)
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide, also known as CPCA, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has gained significant attention in the scientific community due to its potential use in the field of neuroscience. CPCA is a potent and selective inhibitor of dopamine transporter (DAT), which makes it a valuable tool for studying the role of dopamine in the brain.
Mechanism of Action
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide acts as a competitive inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide increases the concentration of dopamine in the synaptic cleft, which leads to increased activation of dopamine receptors and subsequent physiological effects.
Biochemical and Physiological Effects:
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has been shown to have various biochemical and physiological effects in animal models. It has been found to increase locomotor activity, induce hyperactivity, and enhance the rewarding effects of drugs of abuse. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has several advantages as a research tool. It is a potent and selective inhibitor of DAT, which makes it a valuable tool for studying the role of dopamine in the brain. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide is also relatively easy to synthesize and has a long shelf life. However, there are also limitations to its use. 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide can have off-target effects on other neurotransmitter systems, which can complicate data interpretation. Additionally, 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide can have toxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide. One area of interest is the development of new derivatives of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide with improved pharmacological properties. Another area of interest is the use of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need for further research on the long-term effects of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide on the brain and its potential use in the treatment of neurological disorders.
Synthesis Methods
The synthesis of 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide involves the reaction of 4-chlorophenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then reacted with acetic anhydride to obtain 2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide in high yield and purity.
Scientific Research Applications
2-[2-(4-Chlorophenyl)pyrrolidin-1-yl]acetamide has been extensively used in scientific research to study the role of dopamine in various physiological and pathological conditions. It has been found to be effective in reducing dopamine uptake and increasing dopamine release, which makes it a potential therapeutic agent for the treatment of dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction.
properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-10-5-3-9(4-6-10)11-2-1-7-15(11)8-12(14)16/h3-6,11H,1-2,7-8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOUZIIPFHLWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B7494638.png)

![N-cyclopropyl-N-ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7494643.png)
![2-[1-(4-Chlorophenyl)ethyl-methylamino]acetamide](/img/structure/B7494655.png)
![2-[(2,5-Dimethylmorpholin-4-yl)methyl]-1,3-benzoxazole](/img/structure/B7494659.png)




![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-methylbutan-1-one](/img/structure/B7494705.png)


![2-[Methyl-(2-methylcyclohexyl)amino]acetamide](/img/structure/B7494721.png)
![2-[1-(Dimethylsulfamoylamino)ethyl]bicyclo[2.2.1]heptane](/img/structure/B7494725.png)